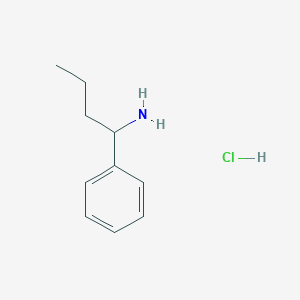
(1-苯丁基)胺盐酸盐
描述
“(1-Phenylbutyl)amine hydrochloride” is an organic compound . It has an empirical formula of C10H16ClN and a molecular weight of 185.69 .
Molecular Structure Analysis
The molecular structure of “(1-Phenylbutyl)amine hydrochloride” consists of a phenyl group (a benzene ring) attached to a butyl group (a four-carbon chain), with an amine group (NH2) attached to one end of the butyl group . The hydrochloride part indicates that the compound forms a salt with hydrochloric acid, with the nitrogen atom of the amine group being protonated .Chemical Reactions Analysis
Amines, including “(1-Phenylbutyl)amine hydrochloride”, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo alkylation, where an alkyl group is transferred from a molecule to the amine .Physical And Chemical Properties Analysis
“(1-Phenylbutyl)amine hydrochloride” is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not provided in the sources I found .科学研究应用
前药载体开发
一项应用涉及将氧化纤维素作为高分子前药载体进行检查。该研究调查了使用生物相容性聚合物 6-羧基纤维素 (OC) 作为胺类药物的载体,苯丙醇胺盐酸盐作为模型药物。研究表明,OC 可以通过酰胺键与胺类药物共价连接,为此类化合物提供了一种潜在的递送系统 (Zhu、Kumar 和 Banker,2001)。
分析化学技术
研究还集中在使用盐酸在不同溶剂中对伯胺,包括 3-氨基-1-苯丁烷,进行电位滴定。这项研究强调了非水溶剂(如甲苯)对弱碱滴定的适用性,为表征此类化合物的分析方法提供了见解 (Kocaoba、Aydogan 和 Afşar,2008)。
有机合成
在有机合成中,已经探索了使用苯基硅烷在二丁基二氯化锡作为催化剂的情况下对醛和酮进行直接还原胺化反应。该方法与包括 (1-苯丁基)胺衍生物在内的各种胺的合成有关 (Apodaca 和 Xiao,2001)。
包封研究
两亲性阴离子杯[5]芳烃胶束对单胺神经递质和痕量胺的包封提出了另一个应用。本研究调查了生物相关胺的盐酸盐与胶束之间的相互作用,表明在药物递送和分子识别技术中具有潜在应用 (Gattuso 等人,2014)。
表面功能化
通过氨等离子体处理和与乙二胺氨解在聚(3-羟基丁酸酯-共-3-羟基戊酸酯)薄膜表面引入胺官能团的研究展示了在材料科学中的应用,特别是在生物医学工程领域 (Keen 等人,2006)。
作用机制
Target of Action
(1-Phenylbutyl)amine hydrochloride, also known as Phenethylamine, primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2) in monoamine neurons . TAAR1 is a G protein-coupled receptor that plays a key role in regulating neurotransmission in the brain . VMAT2 is responsible for transporting neurotransmitters from the cytoplasm into synaptic vesicles .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the concentration of neurotransmitters in the synaptic cleft, thereby affecting neuronal communication .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It affects various biochemical pathways, including those involving the synthesis and degradation of monoamine neurotransmitters .
Pharmacokinetics
The pharmacokinetics of Phenethylamine involve absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by Monoamine Oxidase B (MAO-B) and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The half-life of Phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . It is excreted through the kidneys .
Result of Action
The action of Phenethylamine results in the regulation of monoamine neurotransmission, which can influence various physiological processes, including mood regulation and cognitive function . It acts as a central nervous system stimulant in humans .
Action Environment
The action, efficacy, and stability of Phenethylamine can be influenced by various environmental factors. For instance, its odor, which is similar to ammonia, can be affected by the presence of other volatile compounds in the environment . Furthermore, its action can be influenced by the pH of the environment due to its nature as a weak base .
属性
IUPAC Name |
1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylbutyl)amine hydrochloride | |
CAS RN |
2941-19-7 | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



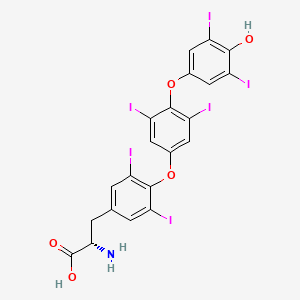


![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
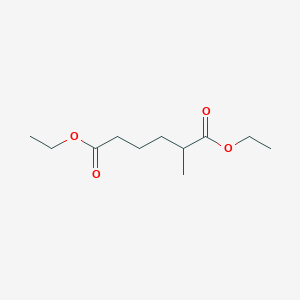
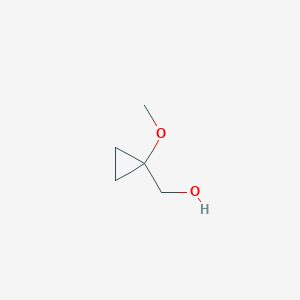

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)
![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)
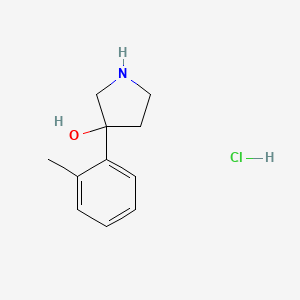
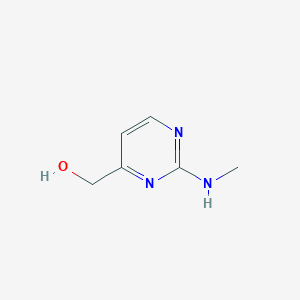
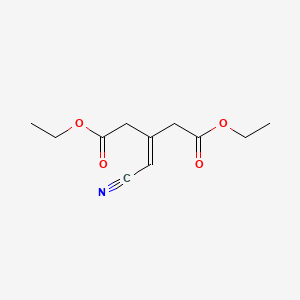

![tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166581.png)